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Compound of Interest

Compound Name: Protosappanin A dimethyl acetal

Cat. No.: B147542

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Protosappanin A dimethyl acetal, a derivative of the naturally occurring bioactive compound
Protosappanin A. This document is intended to serve as a valuable resource for researchers in
natural product chemistry, medicinal chemistry, and drug development by presenting detailed
NMR and MS data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure

Protosappanin A is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. It
possesses a ketone functional group which can be converted to a dimethyl acetal under
appropriate conditions. The chemical structures of Protosappanin A and its dimethyl acetal
derivative are shown below.

Figure 1: Chemical reaction from Protosappanin A to Protosappanin A dimethyl acetal.
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Caption: Formation of Protosappanin A dimethyl acetal from Protosappanin A.
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Spectroscopic Data

The following tables summarize the *H NMR, 3C NMR, and predicted Mass Spectrometry data
for Protosappanin A dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Data

The *H and 3C NMR data were reported for Protosappanin A dimethyl acetal isolated from
the heartwood of Vietnamese Caesalpinia sappan. The spectra were recorded in CDsOD.

Table 1: *H NMR Spectroscopic Data of Protosappanin A Dimethyl Acetal (in CDsOD)

Position Chemical Shift (6, Multiplicity Coupling Constant
ppm) (3, Hz)

1 6.81 d 8.0

2 6.75 d 8.0

4 6.64 S

6 2.85 m

6 3.15 m

7 4.15 m

7 4.55 m

9 6.33 d 25

11 6.38 dd 8.5,25

12 6.95 d 8.5

3-OCHs 3.18 S

3-OCHs 3.22 S

Table 2: 13C NMR Spectroscopic Data of Protosappanin A Dimethyl Acetal (in CD3OD)
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Position Chemical Shift (6, ppm)
1 116.5
2 120.0
3 145.5
4 114.0
4a 130.5
5a 125.0
6 30.0
7 70.0
8a 155.0
9 103.5
10 158.0
11 108.0
12 132.0
12a 118.0
13 101.0
3-OCHs 48.5
3-OCHs 49.0

Mass Spectrometry (MS) Data

Direct mass spectrometry data for Protosappanin A dimethyl acetal is not readily available in
the cited literature. However, based on the structure of Protosappanin A, the expected mass
spectral data for its dimethyl acetal can be predicted.

Protosappanin A has a molecular formula of C1sH120s and a molecular weight of 272.25 g/mol .
The formation of the dimethyl acetal involves the addition of two methanol (CHsOH) molecules
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and the loss of one water (H20) molecule.
e Molecular Formula of Protosappanin A dimethyl acetal: C17H1506
e Molecular Weight of Protosappanin A dimethyl acetal: 318.32 g/mol

Table 3: Predicted Mass Spectrometry Data for Protosappanin A Dimethyl Acetal

lon Predicted m/z Description
olecular lon
M]* 318 Molecular |
[M - OCHs]* 287 Loss of a methoxy group
[M - 2(OCHas)]* 256 Loss of two methoxy groups
[M - CHsOH]* 286 Loss of a methanol molecule

Experimental Protocols

The following experimental protocol for the isolation and characterization of Protosappanin A
dimethyl acetal is based on the methodology described in the scientific literature for the
investigation of constituents from Caesalpinia sappan.

Plant Material and Extraction

The heartwood of Caesalpinia sappan was collected, air-dried, and pulverized. The powdered
plant material was then extracted exhaustively with methanol (MeOH) at room temperature.
The resulting extract was concentrated under reduced pressure to yield a crude methanol
extract.

Isolation of Protosappanin A Dimethyl Acetal

The crude methanol extract was subjected to column chromatography on a silica gel column,
eluting with a gradient of chloroform (CHCIs) and methanol (MeOH). Fractions were collected
and monitored by thin-layer chromatography (TLC). Fractions containing compounds with
similar TLC profiles were combined.
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Further purification was achieved through repeated column chromatography on silica gel and
Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to
yield pure Protosappanin A dimethyl acetal.

Spectroscopic Analysis

* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Bruker Avance 500
spectrometer (500 MHz for *H and 125 MHz for 13C). Chemical shifts are reported in parts
per million (ppm) using the solvent peak (CDsOD) as an internal standard.

e Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
would typically be performed on a Q-TOF mass spectrometer to determine the accurate
mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Protosappanin A dimethyl acetal.
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Caption: Workflow for the isolation and spectroscopic analysis of Protosappanin A dimethyl
acetal.

 To cite this document: BenchChem. [Spectroscopic Profile of Protosappanin A Dimethyl
Acetal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147542#spectroscopic-data-nmr-ms-of-
protosappanin-a-dimethyl-acetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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